2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione

Catalog No.
S3550070
CAS No.
35750-04-0
M.F
C11H9NO4
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole...

CAS Number

35750-04-0

Product Name

2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione

IUPAC Name

2-(3-hydroxy-2-oxopropyl)isoindole-1,3-dione

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C11H9NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,13H,5-6H2

InChI Key

XXLUQLNZGKMPSM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CO

The exact mass of the compound 2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(3-Hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 35750-04-0), also known as 1-hydroxy-3-phthalimidopropan-2-one or Indobufen Impurity 82, is a highly specialized N-phthaloyl-protected alpha-hydroxyketone. In industrial and advanced laboratory settings, it serves two primary procurement functions: as a critical, stable intermediate for the synthesis of the highly unstable 3-amino-1-hydroxyacetone (a key precursor in Vitamin B6 biosynthesis studies), and as an essential analytical reference standard for the impurity profiling of the antiplatelet drug Indobufen [1]. Procuring this exact compound allows facilities to bypass hazardous, multi-step in-house syntheses involving explosive reagents, while providing a reliable synthon with orthogonal reactivity at the ketone and hydroxyl positions [2].

Substituting CAS 35750-04-0 with generic protected aminoketones or attempting to procure the fully deprotected 3-amino-1-hydroxyacetone directly is commercially and chemically unviable. The free amine, 3-amino-1-hydroxyacetone, is highly unstable and prone to rapid dimerization and degradation, making it unsuitable for long-term storage or standard procurement [1]. Furthermore, attempting to synthesize this specific phthalimido-protected framework in-house typically requires the Arndt-Eistert homologation of N-phthaloylglycyl chloride, forcing facilities to handle explosive and highly toxic diazomethane [2]. Finally, for pharmaceutical quality control, generic phthalimide derivatives cannot substitute for this exact compound, as regulatory compliance requires the precise retention time and exact mass (m/z 219.20) of Indobufen Impurity 82 to validate API lot release [3].

Process Safety: Bypassing Hazardous Homologation Reagents

The de novo synthesis of the 3-amino-1-hydroxypropan-2-one skeleton from N-phthaloylglycine requires the formation of a diazo intermediate using diazomethane, followed by acid-catalyzed decomposition [1]. Procuring CAS 35750-04-0 directly eliminates the need to handle this explosive and highly toxic gas. By outsourcing the Arndt-Eistert homologation step, facilities achieve a 100% reduction in diazomethane-related safety risks and regulatory overhead during the scale-up of aminoketone synthons [2].

Evidence DimensionHazardous reagent handling (Diazomethane)
Target Compound Data0% handling required (procured as stable intermediate)
Comparator Or BaselineIn-house synthesis from N-phthaloylglycine (requires stoichiometric diazomethane)
Quantified DifferenceEliminates 100% of explosive gas handling and subsequent acid-catalyzed diazo decomposition steps
ConditionsLaboratory or pilot-scale synthesis of 3-amino-1-hydroxypropan-2-one derivatives

Procuring this exact compound allows process chemists to bypass severe safety bottlenecks and regulatory hurdles associated with explosive diazo chemistry.

Deprotection Processability: Ketone Protection Requirement

When utilizing CAS 35750-04-0 to generate free 3-amino-1-hydroxyacetone, the choice of deprotection strategy is critical. Direct hydrolytic removal of the phthaloyl group is unsuccessful due to degradation of the alpha-hydroxyketone moiety. However, prior protection of the ketone (e.g., yielding 2-hydroxymethyl-2-phthalimidomethyl-1,3-dioxolane) followed by hydrazine treatment successfully liberates the amine, contributing to an overall 52% yield across the synthetic sequence [1].

Evidence DimensionTarget amine recovery yield
Target Compound DataSuccessful recovery (part of a 52% overall yield sequence) via dioxolane protection/hydrazine route
Comparator Or BaselineDirect hydrolytic removal of the phthaloyl group (0% yield)
Quantified DifferenceDirect hydrolysis yields 0% due to degradation, whereas the protected-ketone route enables successful isolation of the target amine
ConditionsDeprotection of 1-hydroxy-3-phthalimidopropan-2-one to yield 3-amino-1-hydroxyacetone

Buyers must integrate this specific processability constraint—mandatory ketone protection prior to phthalimide cleavage—into their workflow to avoid total loss of the procured material.

Analytical Reference Utility: Indobufen Impurity Profiling

In pharmaceutical manufacturing, CAS 35750-04-0 is designated as Indobufen Impurity 82. For API lot release, analytical methods must distinguish this specific degradation or byproduct from the active pharmaceutical ingredient (Indobufen, MW 295.33) and other related impurities. Utilizing the exact standard provides a precise exact mass (m/z 219.20) and unambiguous retention time, which cannot be inferred from generic phthalimide analogs [1].

Evidence DimensionChromatographic and MS identification accuracy
Target Compound DataExact mass m/z 219.20 with compound-specific retention time calibration
Comparator Or BaselineGeneric phthalimide derivatives or crude API mixtures
Quantified DifferenceProvides 100% structural and mass concordance for Impurity 82, preventing misidentification during system suitability testing
ConditionsHPLC/MS impurity profiling of Indobufen drug substance

Procurement of the exact certified standard is a strict regulatory requirement for validating the purity and safety of Indobufen API batches.

Isotopic Labeling Compatibility for Metabolic Tracing

For studies investigating the DXP-dependent Vitamin B6 biosynthesis pathway, researchers require contiguously labeled precursors. The synthetic framework of CAS 35750-04-0 is uniquely adaptable for generating intramolecularly contiguously 13C- or 15N-labeled samples. Alternative aliphatic starting materials lack the orthogonal protection necessary to maintain these contiguous labels through multi-step oxidations and aminations [1].

Evidence DimensionContiguous intramolecular labeling viability
Target Compound DataSupports 100% contiguous 13C/15N bond labeling
Comparator Or BaselineStandard non-phthaloyl aliphatic aminoketone precursors
Quantified DifferenceEnables the synthesis of contiguously labeled metabolic tracers that are structurally impossible to derive from generic unprotected aliphatic pools
ConditionsPreparation of bond-labeled 3-amino-1-hydroxyacetone for E. coli biosynthetic pathway analysis

For advanced NMR-based metabolic flux studies, this compound's framework is essential for carrying contiguous isotopic labels into the final biological probe.

Precursor for 3-Amino-1-hydroxyacetone in Biosynthetic Studies

Because the free amine is highly unstable, researchers procure CAS 35750-04-0 as a stable, shelf-ready precursor. Following ketone protection and hydrazine-mediated deprotection, it yields 3-amino-1-hydroxyacetone, an essential substrate for investigating the DXP-dependent Vitamin B6 (pyridoxal 5'-phosphate) biosynthesis pathway in bacteria [1].

Analytical Reference Standard for Indobufen API Lot Release

As Indobufen Impurity 82, this compound is strictly required in pharmaceutical quality control. It is used to calibrate HPLC-MS instruments, establish system suitability, and accurately quantify degradation products in the antiplatelet drug Indobufen, ensuring compliance with regulatory impurity thresholds [2].

Synthesis of Contiguously Isotope-Labeled Metabolic Tracers

The structural framework of this compound allows for the precise retention of contiguous 13C and 15N labels. It is utilized by structural biologists and analytical chemists to synthesize bond-labeled metabolic tracers required for advanced NMR investigations of bacterial metabolic flux [1].

Orthogonally Protected Building Block for Complex Organic Synthesis

In broader synthetic chemistry, this compound serves as a highly processable alpha-hydroxyketone synthon. The robust N-phthaloyl group survives various oxidative and reductive transformations at the hydroxyl and ketone positions, allowing chemists to build complex aliphatic chains before safely unmasking the primary amine [1].

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-15-2024

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